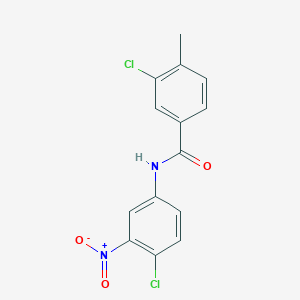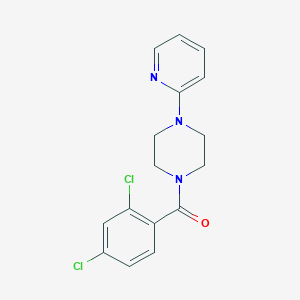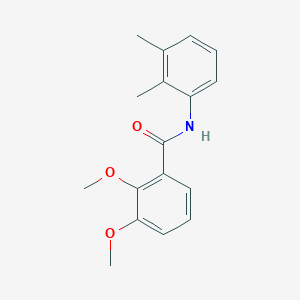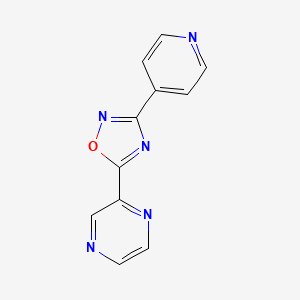
4-isobutoxy-N-1-naphthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isobutoxy-N-1-naphthylbenzamide, also known as NB-32, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
4-isobutoxy-N-1-naphthylbenzamide acts as an antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that is involved in the regulation of motor function and reward processing. By binding to the receptor, this compound blocks the action of dopamine, which leads to a decrease in the activation of downstream signaling pathways. This results in a decrease in the release of neurotransmitters and the modulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific research application. In neuroscience, this compound has been shown to improve motor function and reduce the symptoms of Parkinson's disease by blocking the dopamine D2 receptor. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target the dopamine D2 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-isobutoxy-N-1-naphthylbenzamide in lab experiments is its specificity for the dopamine D2 receptor, which allows for the selective modulation of neuronal activity. Another advantage is its well-established synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of using this compound is its potential for off-target effects, which can lead to unintended physiological effects.
Orientations Futures
There are several future directions for the use of 4-isobutoxy-N-1-naphthylbenzamide in scientific research. One direction is the development of new drugs that target the dopamine D2 receptor for the treatment of Parkinson's disease and other neurological disorders. Another direction is the use of this compound as a lead compound for the development of new drugs that target cancer cells. Additionally, further studies are needed to explore the potential off-target effects of this compound and to develop strategies for minimizing these effects. Overall, this compound has shown great potential for its applications in scientific research, and further studies are needed to fully understand its potential.
Méthodes De Synthèse
4-isobutoxy-N-1-naphthylbenzamide can be synthesized through a multistep process that involves the reaction of 1-naphthylamine with isobutyryl chloride, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained through the reaction of the intermediate product with sodium methoxide.
Applications De Recherche Scientifique
4-isobutoxy-N-1-naphthylbenzamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as an antagonist of the dopamine D2 receptor, which is involved in the regulation of motor function and reward processing. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target the dopamine D2 receptor.
Propriétés
IUPAC Name |
4-(2-methylpropoxy)-N-naphthalen-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-15(2)14-24-18-12-10-17(11-13-18)21(23)22-20-9-5-7-16-6-3-4-8-19(16)20/h3-13,15H,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAIIYHGKYFAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5724716.png)



![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)

![4-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5724771.png)
![2-(4-chlorophenyl)-4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5724775.png)

![ethyl 1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5724791.png)

![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)